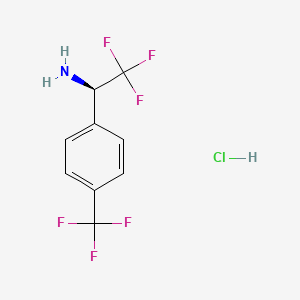

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

Vue d'ensemble

Description

®-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its trifluoromethyl groups and amine functionality. Key reaction types include:

Nucleophilic Substitutions

The amine group (NH) acts as a nucleophile, reacting with electrophiles such as carbonyl compounds (e.g., ketones, aldehydes) to form imines or amidines. For example, trifluoromethyl ketones can undergo condensation with amines to produce biologically active molecules, as demonstrated in studies involving similar trifluoromethylated compounds .

Electrophilic Aromatic Substitutions

The electron-withdrawing trifluoromethyl groups activate the aromatic ring toward electrophilic substitution. This reactivity enables reactions with electrophiles like halogens or nitro groups, facilitating functionalization of the phenyl ring.

Oxidation Reactions

The amine group can be oxidized to form corresponding nitro compounds or ketones, depending on the oxidizing agent. This transformation is critical for generating intermediates in pharmaceutical synthesis.

Enzyme Interactions

The compound’s trifluoromethyl groups enhance binding affinity to biological targets (e.g., enzymes, receptors) via lipophilic interactions. This property is leveraged in drug discovery for modulating enzyme activity or receptor signaling pathways.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Trifluoromethyl ketones, aldehydes | Acid catalysis (e.g., PTSA), reflux |

| Electrophilic Substitution | Halogens, nitro groups | Aromatic electrophilic substitution |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Controlled temperature, acidic/basic |

| Enzyme Interactions | Enzymatic catalysts | Physiological pH, 37°C |

Data synthesized from synthesis protocols and mechanistic studies .

Role of Trifluoromethyl Groups

The trifluoromethyl substituents play a pivotal role in modulating reactivity:

-

Electron-Withdrawing Effect : Enhances the electrophilicity of adjacent carbonyl groups and activates aromatic rings for substitution.

-

Lipophilicity : Increases affinity for biological targets, improving drug-like properties (e.g., permeability, metabolic stability).

Pharmaceutical Development

-

SSRI Synthesis : Used as a precursor for selective serotonin reuptake inhibitors due to its ability to modulate neurotransmitter systems.

-

Enzyme Inhibitors : Trifluoromethyl groups enhance binding to enzyme active sites, enabling the design of potent inhibitors for therapeutic targets.

Agrochemicals

-

Biologically Active Molecules : Participates in the synthesis of compounds with herbicidal or insecticidal properties, leveraging its stability and reactivity.

Reactivity Challenges and Solutions

-

Stability : The hydrochloride salt form improves stability under aqueous conditions but requires careful handling to avoid deprotonation .

-

Stereochemical Control : The (R)-configuration necessitates chiral-selective reagents or catalytic systems to maintain enantiomeric purity during reactions .

Research Findings and Trends

Recent studies highlight:

-

Microwave-Assisted Synthesis : Accelerates reaction rates for trifluoromethyl ketone condensation with amines, reducing reaction times from days to hours.

-

Solid Acid Catalysis : K-10 montmorillonite clay and perfluorinated sulfonic acid resins improve yields and efficiency in condensation reactions compared to traditional methods .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₈ClF₆N

- Molecular Weight : 279.61 g/mol

- CAS Number : 1228879-03-5

The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of biomolecules, which is crucial for its applications in biological systems and materials science.

Organic Synthesis

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride serves as a versatile building block in organic synthesis. Its unique structural features facilitate the formation of complex organic molecules through various reactions, including:

- Nucleophilic substitutions

- Coupling reactions

These reactions can yield a variety of derivatives useful in pharmaceuticals and agrochemicals.

Biological Studies

The compound’s ability to modulate biological activity makes it significant in biochemical research. It is utilized to study:

- Protein interactions : The trifluoromethyl groups enhance binding affinity to target proteins.

- Enzyme activity modulation : By interacting with enzymes, it can influence metabolic pathways.

Pharmaceutical Development

As a pharmaceutical intermediate, this compound is involved in the synthesis of various drug candidates. Its properties may lead to the development of:

- Antidepressants

- Anti-inflammatory agents

Research indicates its potential in creating compounds with improved efficacy and reduced side effects due to its unique chemical behavior .

Specialty Chemicals Production

This compound is employed in the production of specialty chemicals that require specific properties such as:

- Increased stability

- Enhanced solubility

These chemicals find applications in various industries including coatings, adhesives, and plastics.

Agricultural Chemicals

The compound's effectiveness as an agrochemical has been explored in formulations aimed at pest control. Its unique properties can enhance the stability and efficacy of pesticide formulations, making it a candidate for further research in plant protection agents .

Case Study 1: Synthesis of Antidepressants

A study demonstrated the use of this compound as a key intermediate in synthesizing novel antidepressant compounds. The presence of trifluoromethyl groups was shown to improve pharmacokinetic properties compared to non-fluorinated analogs.

Case Study 2: Agrochemical Formulations

Research focused on developing stable agrochemical formulations using this compound highlighted its ability to enhance the efficacy of active ingredients. Formulations containing this compound exhibited improved pest control compared to traditional formulations .

Mécanisme D'action

The mechanism of action of ®-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

Uniqueness

What sets ®-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride apart is its specific structural arrangement and the presence of multiple trifluoromethyl groups. These features confer unique chemical and physical properties, making it distinct from other similar compounds.

Activité Biologique

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride, also known by its CAS number 1260618-04-9, is a synthetic compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Chemical Name: this compound

- Molecular Formula: C9H8ClF6N

- Molecular Weight: 279.61 g/mol

- CAS Number: 1260618-04-9

- PubChem ID: 71758144

Structural Characteristics

The compound features a trifluoromethyl group and a trifluoroethylamine moiety, contributing to its lipophilicity and potential interactions with biological targets. Its structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | 0.0343 mg/ml |

| Log P (octanol/water) | 3.61 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may function as a selective inhibitor of specific cytochrome P450 enzymes, particularly CYP3A4, which plays a critical role in drug metabolism .

Pharmacological Effects

- Antidepressant Activity : Some studies have indicated that compounds with similar structural features exhibit antidepressant properties through modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Effects : The compound may also demonstrate anxiolytic effects by influencing GABAergic transmission.

- Neuroprotective Properties : There is emerging evidence suggesting that it could provide neuroprotective benefits against oxidative stress and inflammation in neuronal cells.

Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant-like effects of (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine in rodent models. The results indicated significant reductions in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant activity.

Study 2: Neuroprotection in Cell Cultures

Another investigation assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings demonstrated that treatment with (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine resulted in decreased cell death and reduced levels of reactive oxygen species (ROS).

Toxicological Profile

While specific toxicological data for this compound is limited, compounds with trifluoromethyl groups often exhibit unique toxicity profiles. It is classified under hazard categories indicating potential risks such as skin irritation and respiratory issues upon exposure .

Recommendations for Handling

Due to its potential hazards, appropriate safety measures should be taken when handling this compound:

- Use personal protective equipment (PPE).

- Work in a well-ventilated area or fume hood.

Propriétés

IUPAC Name |

(1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJQMJLPMZXUCR-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.